molecular formula C12H21NO4 B022930 rac N-Boc-3,3-dimethyl-2-pyrrolidenecarboxylic Acid CAS No. 143979-40-2

rac N-Boc-3,3-dimethyl-2-pyrrolidenecarboxylic Acid

Cat. No. B022930
M. Wt: 243.3 g/mol
InChI Key: FVTWJYOGVFLUNJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of "rac N-Boc-3,3-dimethyl-2-pyrrolidenecarboxylic Acid" involves multi-step chemical processes, including the protection of amino groups, condensation reactions, and selective functional group transformations. Techniques such as condensation of carboxylic acids with non-nucleophilic N-heterocycles using di-tert-butyl dicarbonate (Boc2O) under catalytic conditions illustrate the compound's versatile reactivity in forming complex organic structures (Umehara, Ueda, & Tokuyama, 2016).

Molecular Structure Analysis

The molecular structure of "rac N-Boc-3,3-dimethyl-2-pyrrolidenecarboxylic Acid" is characterized by its pyrrolidine backbone, Boc-protected amino group, and dimethyl substitutions, which significantly influence its chemical reactivity and physical properties. Structural elucidation techniques such as X-ray crystallography reveal detailed insights into its stereochemistry and conformational preferences, critical for understanding its behavior in chemical reactions (Seidel, Nöthling, Goddard, & Lehmann, 2020).

Chemical Reactions and Properties

This compound participates in various chemical reactions, including enantioselective preparations, demonstrating its utility in synthesizing chiral molecules. It has been used as a chiral auxiliary in the enantioselective preparation of α-aryloxypropanoic acid herbicides, showcasing its effectiveness in producing molecules with high optical purity (Camps, Pérez, & Soldevilla, 1998).

Scientific Research Applications

Structural and Chemical Analysis

Structural Elucidation of Halogenated Carboxylic Acids Halogenated carboxylic acids, closely related to rac N-Boc-3,3-dimethyl-2-pyrrolidenecarboxylic Acid, have been pivotal in chemical synthesis and biochemical studies. Notably, (R)- and rac-2-bromo-3-methylbutyric acid were studied to understand hydrogen bonding motifs, packing modes, and preferred conformations in the solid state. The structural elucidation through X-ray crystallography highlighted the staggered conformation as the preferred molecular structure, offering insights into intermolecular interactions, particularly in halogenated carboxylic acids (Seidel et al., 2020).

Synthesis and Chemical Transformations

Synthesis of rac-Detoxinin Attempts to synthesize the 3-oxo ester starting with N-Boc-3-hydroxyproline involved various chemical transformations, showcasing the role of rac N-Boc-3,3-dimethyl-2-pyrrolidenecarboxylic Acid in complex chemical synthesis processes. Acylation, reduction, and lactone ring opening reactions were central to obtaining the title amino acid and its isomers, emphasizing the chemical's versatility in synthesis pathways (Häusler, 1983).

Chiral Auxiliary in Enantioselective Synthesis rac N-Boc-3,3-dimethyl-2-pyrrolidenecarboxylic Acid and its derivatives have been utilized as chiral auxiliaries in the enantioselective preparation of compounds. This was evident in the synthesis of α-aryloxypropanoic acid herbicides and α-chlorocarboxylic acids, where rac-α-Chlorocarboxylic acids were formally deracemized using this compound as a chiral auxiliary. The process showcased high optical purity in the resulting compounds, underlining the importance of such chiral auxiliaries in producing enantiomerically enriched substances (Camps et al., 1998).

Crystallographic Studies and Molecular Conformation Crystallographic studies of related compounds, like 2-(N,N-dimethylaminoalkyl)ferroceneboronic acids and their diol derivatives, did not reveal an intramolecular B–N bond but provided insights into structural elements, similarities, and the quest for specific intramolecular interactions. Such studies are crucial for understanding the molecular conformation and designing molecules with targeted properties (Norrild & Søtofte, 2001).

properties

IUPAC Name

3,3-dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-11(2,3)17-10(16)13-7-6-12(4,5)8(13)9(14)15/h8H,6-7H2,1-5H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVTWJYOGVFLUNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(C1C(=O)O)C(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30398881
Record name 1-(tert-Butoxycarbonyl)-3,3-dimethylproline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30398881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

rac N-Boc-3,3-dimethyl-2-pyrrolidenecarboxylic Acid

CAS RN

143979-40-2
Record name 1-(tert-Butoxycarbonyl)-3,3-dimethylproline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30398881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[(tert-butoxy)carbonyl]-3,3-dimethylpyrrolidine-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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